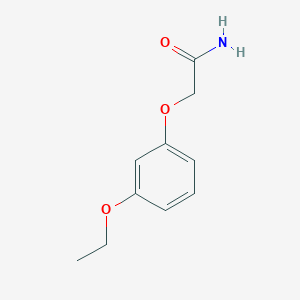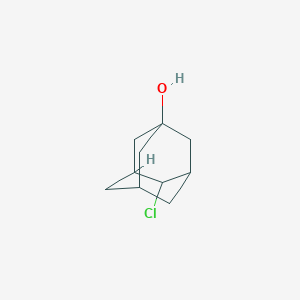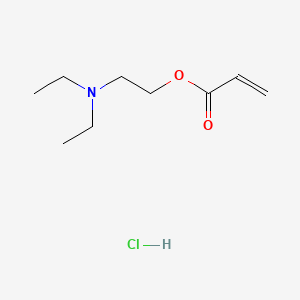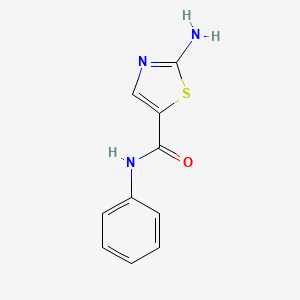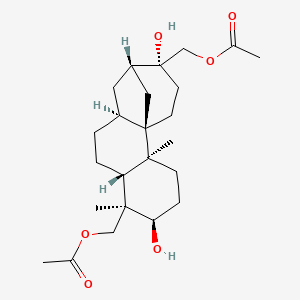
Aphidicolin diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aphidicolin diacetate is a derivative of aphidicolin, a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporium aphidicola. Aphidicolin is known for its antiviral and antimitotic properties, primarily due to its ability to inhibit DNA polymerase alpha and delta in eukaryotic cells . This compound has been extensively studied for its role in halting DNA replication, making it a valuable tool in cell cycle research and cancer studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aphidicolin diacetate can be synthesized through the acetylation of aphidicolin. The process involves the reaction of aphidicolin with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Cephalosporium aphidicola to produce aphidicolin, which is then subjected to acetylation. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of aphidicolin .
Análisis De Reacciones Químicas
Types of Reactions
Aphidicolin diacetate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and diols.
Substitution: Substitution reactions involving this compound can lead to the formation of different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and acetylated derivatives of aphidicolin .
Aplicaciones Científicas De Investigación
Aphidicolin diacetate has a wide range of scientific research applications:
Mecanismo De Acción
Aphidicolin diacetate exerts its effects by inhibiting DNA polymerase alpha and delta, enzymes crucial for DNA replication in eukaryotic cells . By binding to the active site of these enzymes, this compound prevents the incorporation of deoxyribonucleotides into the growing DNA strand, effectively halting DNA synthesis . This inhibition leads to cell cycle arrest at the early S-phase, making it a valuable tool for studying cell cycle dynamics and developing cancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Aphidicolin: The parent compound of aphidicolin diacetate, known for its similar inhibitory effects on DNA polymerase.
Aphidicolan-16β-ol: A hydroxylated derivative of aphidicolin with similar biological activity.
Aphidicolan-16β,18-diol: Another hydroxylated derivative with comparable properties.
Uniqueness
This compound is unique due to its acetylated structure, which enhances its solubility and stability compared to aphidicolin . This modification allows for more efficient use in various research and industrial applications, particularly in studies requiring precise control over DNA replication .
Propiedades
Fórmula molecular |
C24H38O6 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
[(1R,2S,5R,6R,7R,10S,12S,13R)-13-(acetyloxymethyl)-5,13-dihydroxy-2,6-dimethyl-6-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C24H38O6/c1-15(25)29-13-21(3)19-6-5-17-11-18-12-23(17,22(19,4)8-7-20(21)27)9-10-24(18,28)14-30-16(2)26/h17-20,27-28H,5-14H2,1-4H3/t17-,18-,19-,20+,21-,22-,23+,24-/m0/s1 |
Clave InChI |
BQQCSRFFINZFKJ-SSQXTBJISA-N |
SMILES isomérico |
CC(=O)OC[C@]1([C@@H]2CC[C@H]3C[C@H]4C[C@]3([C@]2(CC[C@H]1O)C)CC[C@@]4(COC(=O)C)O)C |
SMILES canónico |
CC(=O)OCC1(C2CCC3CC4CC3(C2(CCC1O)C)CCC4(COC(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


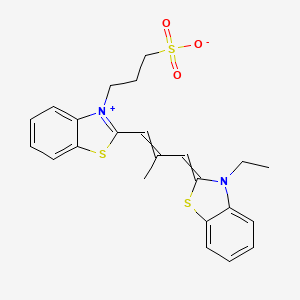
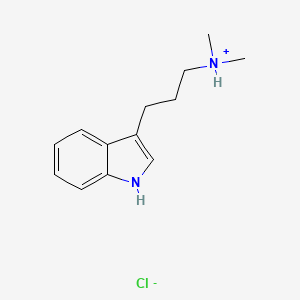

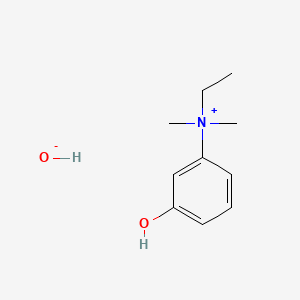
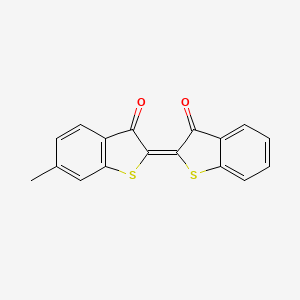
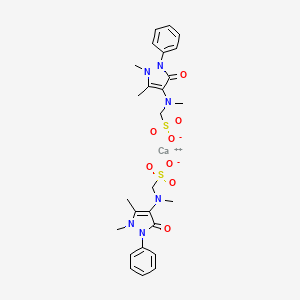
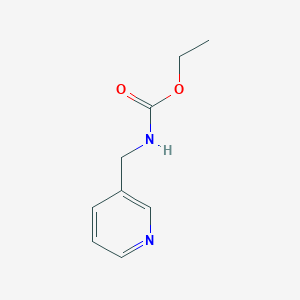
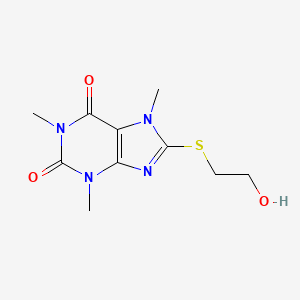
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
